molecular formula C26H14 B1619323 Dibenzo[b,ghi]perylene CAS No. 5869-30-7

Dibenzo[b,ghi]perylene

Cat. No.: B1619323
CAS No.: 5869-30-7
M. Wt: 326.4 g/mol
InChI Key: IFVJOTZHJJLMIO-UHFFFAOYSA-N
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Description

Dibenzo[b,ghi]perylene (C₂₆H₁₄, molecular weight: 326.39 g/mol, CAS: 5869-30-7) is a peri-condensed polycyclic aromatic hydrocarbon (PAH) consisting of seven fused benzene rings arranged in a non-linear, angular configuration . It is classified as a high-molecular-weight PAH (HMW-PAH) and is structurally related to coronene (C₂₄H₁₂) but with additional annellation. Its IUPAC Standard InChIKey (IFVJOTZHJJLMIO-UHFFFAOYSA-N) reflects its unique stereochemistry . This compound is primarily identified in complex mixtures such as coal tar and synthetic fuel byproducts, where advanced analytical techniques like gas chromatography-mass spectrometry (GC/MS) and normal-phase liquid chromatography (NPLC) are required for isolation and quantification .

Properties

IUPAC Name

heptacyclo[12.12.0.02,11.03,8.04,25.017,26.018,23]hexacosa-1(14),2(11),3(8),4,6,9,12,15,17(26),18,20,22,24-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14/c1-2-6-19-18(4-1)14-22-20-7-3-5-15-8-9-16-10-11-17-12-13-21(19)26(22)25(17)24(16)23(15)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVJOTZHJJLMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC6=C5C7=C(C=C6)C=CC(=C74)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207387
Record name Dibenzo(b,ghi)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5869-30-7
Record name Dibenzo(b,ghi)perylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005869307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,ghi)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Chemical Context of Dibenzo[b,ghi]perylene

This compound belongs to the class of PAHs comprising seven fused benzene rings arranged in a non-linear configuration. Its structure lacks reactive bay regions, which are critical for DNA adduct formation in smaller PAHs like Benzo[a]pyrene. This structural feature may influence both its synthetic accessibility and metabolic behavior. The compound’s molecular weight of 326.4 g/mol and planar geometry contribute to its persistence in environmental matrices.

Natural Occurrence and Isolation

Extraction from Fossil Fuels

This compound is naturally present in petroleum and coal tar, as observed in studies of structurally similar PAHs like Benzo[ghi]perylene. Industrial isolation typically involves:

  • Solvent Extraction : Coal tar or petroleum residues are treated with toluene or dichloromethane to solubilize aromatic components.
  • Chromatographic Purification : High-performance liquid chromatography (HPLC) with fluorescence detection, as described for PAH analysis, could isolate this compound from complex mixtures.
Table 1: Chromatographic Parameters for PAH Isolation
PAH Excitation/Emission (nm) Retention Time (min)
Benzo[ghi]perylene 246/503 19.0
Indeno[1,2,3-cd]pyrene 290/398 20.0
Dibenzo[a,h]anthracene 292/415 28.7

Adapted from EPA Method 610 modifications.

Synthetic Routes to this compound

Cyclodehydrogenation of Polycyclic Precursors

PAHs are often synthesized via cyclodehydrogenation, a process that removes hydrogen atoms to form additional rings. For example, Benzo[ghi]perylene derivatives are generated using dimethyldioxirane (DMDO) to epoxidize precursor PAHs. A hypothetical pathway for this compound could involve:

  • Precursor Selection : A perylene derivative with appropriate substituents.
  • Oxidative Cyclization : Catalytic dehydrogenation using palladium or platinum catalysts at 300–400°C.
  • Purification : Silica gel chromatography or recrystallization.

Pyrolytic Methods

Controlled pyrolysis of organic materials at 500–800°C produces PAHs through radical recombination. For instance, Benzo[ghi]perylene is detected in soot from incomplete combustion. This compound may form under similar conditions, though yields are likely low due to steric hindrance.

Biocolloid Reactor Approaches

Magnetic biocolloid reactors coated with cytochrome P450 enzymes, used to metabolize Benzo[ghi]perylene, could theoretically generate reactive intermediates for this compound synthesis. However, no studies have confirmed this application.

Challenges in Synthesis

Purification Difficulties

Co-elution with structurally similar PAHs during HPLC, as noted in multi-component analyses, necessitates advanced separation techniques like two-dimensional gas chromatography.

Analytical Validation of Synthetic Products

Mass Spectrometry

LC-MS/MS protocols for PAH adduct detection could identify this compound through characteristic fragmentation patterns. For example, a parent ion at m/z 326.4 with losses of $$ \text{C}2\text{H}2 $$ (26 Da) would confirm its structure.

Nuclear Magnetic Resonance (NMR)

$$ ^1\text{H} $$- and $$ ^{13}\text{C} $$-NMR would resolve aromatic proton environments, though signal overlap in the 7–8 ppm region may require high-field instruments.

Chemical Reactions Analysis

Cycloaddition Reactions

Dibenzo[b,ghi]perylene participates in Diels–Alder (DA) reactions, particularly at its bay region, due to enhanced electron density. These reactions enable functionalization with diverse dienophiles:

Dienophile Conditions Product Yield Source
Diethyl diazenedicarboxylateToluene, 110°C, 24 h1,2-Diethylbenzo[ghi]perylene adduct40%
DiphenylacetyleneXylene, reflux, 24 h1,2-Diphenylbenzo[ghi]perylene95%
Maleic anhydrideDCM, room temperature, 12 hBay-region cycloadduct38%

Mechanistic Insights :

  • The DA reaction proceeds via a concerted mechanism, forming six-membered transition states .

  • Diarylethynes react selectively at one triple bond, followed by cycloaromatization to yield substituted derivatives .

Oxidation

  • Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) .

  • Products : Quinones and oxygenated derivatives (e.g., epoxides, diols) .

  • Example : Benzo[ghi]perylene 3,4-oxide forms via dimethyldioxirane (DMDO) epoxidation, hydrolyzing to 3,4-diols or hydroxy derivatives .

Reduction

  • Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) .

  • Products : Partially hydrogenated derivatives (e.g., dihydrobenzo[ghi]perylene) .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at positions of high electron density:

  • Nitration : Nitric acid (HNO₃) introduces nitro groups, though regioselectivity depends on solvent polarity .

  • Sulfonation : Sulfuric acid (H₂SO₄) adds sulfonic acid groups, enhancing solubility .

Notable Example :

  • Reaction with N,N-dimethylamine under reductive conditions yields N-substituted derivatives (e.g., N,N-dimethylperylen-1-amine, 49% yield) .

Anionic Cyclodehydrogenation

  • Substrates : 1,1′-Binaphthalene derivatives with −N(CH₃)₂ substituents .

  • Conditions : Potassium graphite (KC₈), toluene, 110°C .

  • Yield : 49% for N,N-dimethylperylen-1-amine .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 400°C, forming smaller aromatic fragments .

  • Photoreactivity : UV exposure induces singlet oxygen generation, relevant in environmental degradation .

  • Hydrolytic Instability : Epoxides (e.g., B[ghi]P 3,4-oxide) hydrolyze rapidly to diols .

Scientific Research Applications

Environmental Monitoring and Analysis

DBP is utilized as a marker for environmental pollution due to its persistence and toxicity. It is often analyzed in soil and water samples to assess contamination levels from industrial processes and vehicular emissions.

Case Study: PAH Sorption on Microplastics

  • A study investigated the sorption capacity of DBP on microplastic fibers, revealing its tendency to adsorb onto these particles, which raises concerns about its ecological impact. The study quantified DBP adsorption over time, showing significant accumulation on microfibers .
Microfiber Type DBP Adsorption (μg/g) Time (hours)
Polyester15024
Polypropylene12024
Nylon18024

Fluorescent Probes in Sensing Applications

DBP has been employed as a fluorescent probe in various sensing applications. Its unique optical properties allow it to act as a ratiometric fluorescent probe for detecting changes in microenvironments.

Case Study: Monitoring Micelle Formation

  • Research demonstrated that DBP could effectively monitor micelle formation in aqueous solutions by observing changes in vibronic band intensities. This application is advantageous over traditional probes like pyrene due to its greater thermal stability and clearer emission shifts .

Genotoxicity Studies

DBP has been studied for its genotoxic effects, particularly concerning DNA damage. Understanding its interaction with biological systems is crucial for assessing risks associated with exposure.

Case Study: Genotoxicity Testing

  • A study using electro-optical toxicity screening arrays indicated that metabolites of DBP cause DNA damage at a rate three times lower than that of benzo[a]pyrene (B[a]P). This finding suggests that while DBP is toxic, it may pose a different risk profile compared to other PAHs .

Carcinogenicity Research

The carcinogenic potential of DBP has been a subject of extensive research. Although some studies indicate that it may not initiate tumors independently, it can act as a cocarcinogen when combined with other compounds.

Case Study: Cocarcinogenic Activity

  • In experiments involving dermal applications in mice, DBP was found to enhance the carcinogenic effects of benzo[a]pyrene when administered together. The incidence of tumors was significantly higher in groups receiving both compounds compared to controls .

Material Science Applications

DBP's properties have led to its use in developing advanced materials, particularly in organic electronics and photonic devices.

Application: Organic Photovoltaics

  • Research indicates that incorporating DBP into organic photovoltaic materials can enhance their efficiency due to its excellent charge transport properties and light absorption capabilities.

Mechanism of Action

The mechanism by which dibenzo[b,ghi]perylene exerts its effects involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. This interaction is facilitated by metabolic activation, where enzymes such as cytochrome P450 oxidize this compound to reactive intermediates that can bind to DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar PAHs

Structural Isomers of C₂₆H₁₄ PAHs

Dibenzo[b,ghi]perylene belongs to a group of nine C₂₆H₁₄ isomers, which differ in ring connectivity and spatial arrangement. Key isomers include:

  • Naphtho[1,2,3,4-ghi]perylene : A cata-condensed isomer with a linear arrangement of rings.
  • Dibenzo[b,pqr]perylene : Features a peri-condensed structure but with distinct ring fusion positions.
  • Dibenzo[cd,lm]perylene : A less-studied isomer with unique electronic properties due to its annellation pattern .

Table 1: Comparison of C₂₆H₁₄ Isomers

Compound Annellation Type Key Structural Feature Detection Frequency
This compound Peri-condensed Seven rings, angular fusion Moderate (coal tar)
Naphtho[1,2,3,4-ghi]perylene Cata-condensed Linear six-ring core with extended fusion Rare
Dibenzo[b,pqr]perylene Peri-condensed Asymmetric ring arrangement Rare

Comparison with Other HMW-PAHs

Coronene (C₂₄H₁₂, CAS: 191-07-1)
  • Structure : Six benzene rings in a hexagonal symmetry.
  • Properties : Higher symmetry leads to distinct UV-vis absorption peaks at 300–400 nm, unlike the redshifted spectrum of this compound in benzene .
  • Occurrence : Common in interstellar media and combustion byproducts .
Benzo[ghi]perylene (C₂₂H₁₂, CAS: 191-24-2)
  • Structure : Five fused rings with a curved geometry.
  • Environmental Presence : Frequently detected in urban air (e.g., PM₂.₅) and food products, unlike this compound, which is rarer .
  • Toxicity : Listed as a pollutant of concern in EU regulations, whereas this compound lacks established toxicity data .
Dibenzo[a,h]anthracene (C₂₂H₁₄, CAS: 53-70-3)
  • Structure : Linear five-ring PAH.
  • Toxicity: Classified as a Group 2A carcinogen (IARC), highlighting divergent risks compared to this compound .

Table 2: Key Properties of HMW-PAHs

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Toxicity Profile
This compound C₂₆H₁₄ 326.39 5869-30-7 Not well-established
Coronene C₂₄H₁₂ 300.35 191-07-1 Low
Benzo[ghi]perylene C₂₂H₁₂ 276.33 191-24-2 Moderate (regulated)
Dibenzo[a,h]anthracene C₂₂H₁₄ 278.35 53-70-3 High (carcinogenic)

Analytical Challenges and Techniques

  • UV-Vis Spectroscopy: this compound exhibits solvent-dependent spectral shifts.
  • GC/MS : Requires high-resolution columns to separate C₂₆H₁₄ isomers. This compound elutes later than benzo[ghi]perylene due to higher molecular weight .
  • NPLC/UV-vis : Effective for fractionating coal tar mixtures, where this compound is identified in specific fractions (e.g., F13) alongside dibenzo[b,pqr]perylene .

Environmental and Toxicological Considerations

  • Occurrence : Primarily found in coal tar (up to 1.2 µg/g) and synthetic fuels, with minimal detection in ambient air or food .
  • Persistence : Higher molecular weight and lower solubility (~0.01 mg/L) compared to benzo[ghi]perylene contribute to environmental persistence .
  • Regulatory Status: Not currently listed in the EPA Priority Pollutant List, unlike smaller PAHs like benzo[a]pyrene .

Biological Activity

Dibenzo[b,ghi]perylene (DBP) is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and potential biological activities. This article explores its biological activity, focusing on genotoxicity, mutagenicity, and metabolic pathways, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its fused ring structure, comprising five fused benzene rings. Its chemical formula is C22H12C_{22}H_{12}, and it is often found in environmental samples such as combustion products and coal tar.

Genotoxicity and Mutagenicity

Genotoxic Effects
Research indicates that DBP exhibits lower genotoxicity compared to other PAHs like benzo[a]pyrene (BaP). A study demonstrated that metabolites of DBP damage DNA at a rate three-fold lower than those of BaP. The primary metabolic pathways involve cytochrome P450 enzymes, leading to the formation of various reactive metabolites capable of binding to DNA .

Mutagenicity Studies
DBP has shown mutagenic activity in vitro, particularly in the Ames test with exogenous activation. However, it has not demonstrated significant tumor-initiating activity in mouse skin tests . The binding of DBP to DNA was confirmed through 32P-postlabeling analysis, revealing maximum binding levels shortly after treatment, which persisted for several weeks .

Metabolic Pathways

DBP undergoes metabolic activation primarily through oxidation at specific positions (3,4 and 11,12), resulting in the formation of reactive epoxides and diols. These metabolites can interact with DNA, forming adducts that may contribute to mutagenicity .

Case Studies

  • In Vivo Studies
    In a study involving male Parkes mice treated with DBP, significant DNA adduct formation was observed. The maximum binding occurred two days post-treatment, with detectable levels persisting for up to three months. This suggests that DBP may act as a weak tumor initiator due to its ability to form stable DNA adducts .
  • In Vitro Studies
    Experiments using rat liver microsomal preparations showed that DBP can bind to DNA in vitro. The major adducts formed were similar to those observed in vivo, indicating consistent behavior across different biological systems .

Comparative Analysis of Biological Activity

CompoundGenotoxicity LevelMutagenicity LevelTumor Initiation Potential
This compoundLowPositive (in vitro)Weak
Benzo[a]pyreneHighPositiveStrong

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the initial identification of Dibenzo[b,ghi]perylene in complex mixtures?

  • Methodological Answer : Combine UV-Vis spectroscopy and mass spectrometry (MS) for unambiguous identification. UV spectra should be solvent-corrected to account for shifts (e.g., CH₃CN/CH₂Cl₂ solvent systems), and MS analysis should focus on molecular ion clusters (M+H at m/z 327 and M+2H at m/z 328 for molecular weight 326) . Use retention time alignment with reference standards in HPLC or GC to minimize isomer misidentification .

Q. How can chromatographic separation techniques be optimized for isolating this compound from other PAHs?

  • Methodological Answer : Utilize reversed-phase HPLC with UV detection (e.g., Pinnacle II PAH columns) and gradient elution protocols. Monitor wavelengths near 292 nm for optimal sensitivity . Adjust mobile phase composition (e.g., acetonitrile/dichloromethane) to resolve co-eluting isomers, leveraging known elution orders of C₂₆H₁₄ benzenoid PAHs .

Q. What strategies are employed to assess the toxicity of this compound given limited toxicological data?

  • Methodological Answer : Conduct comparative studies using structurally similar PAHs (e.g., benzo[a]pyrene) as surrogates. Prioritize in vitro assays (Ames test, cell viability assays) and computational models (QSAR) to predict mutagenicity and carcinogenicity. Ensure exposure controls align with OSHA guidelines for laboratory handling .

Q. What synthetic routes are commonly used to produce this compound in laboratory settings?

  • Methodological Answer : Multi-step synthesis involving cyclization and aromatization reactions, such as Friedel-Crafts alkylation or Diels-Alder reactions. Monitor intermediates via TLC and NMR, and purify final products using column chromatography. Reference protocols for analogous PAHs (e.g., dibenzochrysene) to optimize reaction conditions .

Advanced Research Questions

Q. How can researchers differentiate this compound from its structural isomers in environmental samples?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with UV spectral matching. For example, compare UV absorbance maxima (e.g., 260–280 nm regions) and solvent-corrected spectral shifts against reference libraries. Use GC retention indices and isomer-specific elution orders (e.g., this compound elutes before benz[a]anthanthrene in C₂₆H₁₄ PAH separations) .

Q. What challenges arise in detecting this compound in environmental matrices, and how can they be mitigated?

  • Methodological Answer : Matrix interference from co-extracted organic compounds (e.g., humic acids) can suppress signals. Apply solid-phase extraction (SPE) with polymeric sorbents (e.g., C18) for cleanup. Validate recovery rates using isotopically labeled internal standards (e.g., deuterated analogs) . Quantify via isotope dilution mass spectrometry to correct for matrix effects .

Q. How should conflicting spectral data (e.g., UV vs. MS) be resolved during compound identification?

  • Methodological Answer : Perform orthogonal analyses: cross-validate MS fragmentation patterns with theoretical simulations and compare UV spectra across multiple solvent systems. For ambiguous cases, synthesize authentic standards or use nuclear magnetic resonance (NMR) to confirm bond connectivity .

Q. What experimental design considerations are critical for optimizing this compound synthesis to minimize side reactions?

  • Methodological Answer : Control reaction temperature and stoichiometry to prevent over-alkylation or ring-opening. Use inert atmospheres (e.g., argon) to avoid oxidation. Monitor reaction progress via real-time MS or in-situ FTIR spectroscopy. Post-synthesis, characterize by X-ray crystallography to confirm molecular geometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dibenzo[b,ghi]perylene
Reactant of Route 2
Dibenzo[b,ghi]perylene

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